molecular formula C19H23N3O3S B2831006 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 898452-16-9

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2831006
CAS No.: 898452-16-9
M. Wt: 373.47
InChI Key: DKLDVADUOWSJGT-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, also known as IT-MeOxa, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IT-MeOxa belongs to the class of N-acyl amino acid derivatives and has been found to exhibit promising results in the treatment of various diseases.

Scientific Research Applications

Receptor Agonist Properties and Synthetic Applications

  • Research has highlighted the agonist activity of indolyl and thiophenyl substituted ethylamines at 5-HT1D receptors, which are of interest for their potential therapeutic applications in treating migraines and other neurological disorders. These compounds have shown varying degrees of preference for 5-HT1D alpha vs. 5-HT1D beta receptors, indicating the importance of specific substitutions for receptor affinity and intrinsic efficacy (Barf et al., 1996).

Cholinesterase Inhibition and Antioxidant Activity

  • Indoline derivatives, including those with carbamate moieties, have been explored for their dual role as cholinesterase inhibitors and antioxidants. Such multifunctional drugs are promising for the treatment of Alzheimer's disease, providing a comprehensive approach to address oxidative stress and cholinergic transmission reduction (Yanovsky et al., 2012).

Synthetic Methodologies and Chemical Properties

  • Novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, have been developed. This method provides a new avenue for the synthesis of both anthranilic acid derivatives and oxalamides, showcasing the versatility of these compounds in organic synthesis (Mamedov et al., 2016).

Antimicrobial Applications

  • Some novel indolin-1-yl-N-aryl acetamides have been synthesized and shown to possess significant antimicrobial activity. This highlights their potential as leads for developing new antibacterial and antifungal agents, demonstrating the broad applicability of these compounds beyond their receptor-targeting capabilities (Debnath & Ganguly, 2015).

Electrosynthesis and Electrochromic Properties

  • The electrosynthesis of a new indole-based donor-acceptor-donor type polymer and investigation of its electrochromic properties have been explored. This research indicates the potential use of such compounds in the development of materials with novel optical and electronic properties, suitable for applications in smart windows, displays, and other electrochromic devices (Carbas et al., 2017).

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-11-9-20-18(23)19(24)21-13-16(17-7-4-12-26-17)22-10-8-14-5-2-3-6-15(14)22/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLDVADUOWSJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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